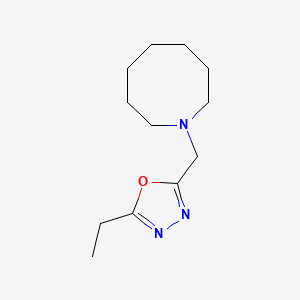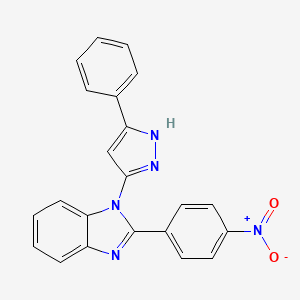
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as AEME, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. AEME is a five-membered ring that contains three different heteroatoms, namely oxygen, nitrogen, and azo nitrogen.
Mechanism of Action
The mechanism of action of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been shown to disrupt the cell membrane by increasing its permeability, leading to the leakage of cellular contents.
Biochemical and Physiological Effects:
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 and human immunodeficiency virus type 1. In vivo studies have shown that 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole exhibits low toxicity and does not cause any significant adverse effects on the liver, kidney, or heart.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its versatility. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be easily synthesized using a variety of methods and can be used in various fields, including medicinal chemistry, material science, and environmental science. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole also exhibits low toxicity and does not cause any significant adverse effects. However, one of the limitations of using 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its instability. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is sensitive to light and heat, and its stability decreases over time.
Future Directions
There are several future directions for the research and development of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. In medicinal chemistry, further studies are needed to investigate the potential of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole as a novel anticancer agent. In material science, 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be used as a precursor for the synthesis of various polymers with different properties. In environmental science, 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be used as a fluorescent probe for the detection of heavy metal ions in water. Further studies are also needed to improve the stability of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole and to develop new synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be achieved through several different methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl 2-bromoacetate, followed by the reaction with sodium azide and copper(I) iodide. This method yields 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole with a purity of up to 95%. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl 2-chloroacetate, followed by the reaction with sodium azide and copper(I) iodide. This method yields 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole with a purity of up to 92%.
Scientific Research Applications
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to exhibit antibacterial, antifungal, and antiviral activities. 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. In material science, 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been used as a precursor for the synthesis of various polymers, including poly(2-azocan-1-ylmethyl-5-ethyl-1,3,4-oxadiazole) and poly(2-azocan-1-ylmethyl-5-methyl-1,3,4-oxadiazole). In environmental science, 2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of heavy metal ions in water.
properties
IUPAC Name |
2-(azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-11-13-14-12(16-11)10-15-8-6-4-3-5-7-9-15/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHLPWULLGMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)

![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)